molecular formula C9H4F5NO2 B12876085 2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12876085
M. Wt: 253.12 g/mol
InChI Key: CMICIWAZTXREPI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethoxy groups makes it a compound of interest in various fields, including medicinal chemistry and materials science. The unique properties imparted by these fluorine-containing groups can enhance the compound’s stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a benzo[d]oxazole scaffold. One common method involves the nucleophilic substitution of a suitable precursor with difluoromethyl and trifluoromethoxy reagents under controlled conditions. For instance, the use of difluoromethyl sulfonyl chloride and trifluoromethoxy benzene in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d]oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives.

Scientific Research Applications

2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
  • 2-(Trifluoromethyl)benzo[d]oxazole
  • 7-(Trifluoromethoxy)benzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This dual substitution can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

IUPAC Name

2-(difluoromethyl)-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2/c10-7(11)8-15-4-2-1-3-5(6(4)16-8)17-9(12,13)14/h1-3,7H

InChI Key

CMICIWAZTXREPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)C(F)F

Origin of Product

United States

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